Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-
Description
Historical Context and Discovery
The development of Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- emerged from systematic research efforts focused on identifying selective modulators of nuclear receptors, particularly those involved in immune system regulation. The compound was developed as part of broader research initiatives targeting the retinoic acid-related orphan receptor gamma, a transcription factor that plays crucial roles in autoimmune disease pathogenesis and inflammatory responses. This synthetic compound represents the culmination of structure-activity relationship studies aimed at optimizing inverse agonist activity against specific nuclear receptor targets.
The discovery process involved extensive screening of sulfonamide-based scaffolds, with researchers specifically exploring compounds containing trifluoromethyl and chlorine substituents to enhance biological activity and metabolic stability. The incorporation of the 4-chloro-3-(trifluoromethyl)phenyl moiety was strategically designed to improve lipophilicity and receptor binding affinity, characteristics that are essential for effective nuclear receptor modulation. The development timeline reflects the compound's creation during the early 2000s, as evidenced by its initial registration in chemical databases in 2005.
Historical precedent for sulfonamide-benzoic acid derivatives can be traced to earlier pharmaceutical research programs, where similar structural motifs were explored for various therapeutic applications. The specific combination of functional groups present in this compound represents an evolution of medicinal chemistry approaches toward more selective and potent nuclear receptor modulators. Research efforts leading to this compound's development were motivated by the need for better tools to study immune system regulation and potential therapeutic interventions for autoimmune diseases.
Structural Classification and Nomenclature
Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- belongs to the chemical class of aromatic sulfonamides, specifically categorized as a sulfonamido-benzoic acid derivative. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry standards is 4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid. This nomenclature reflects the compound's complex multi-ring structure and the specific positioning of functional groups.
The structural classification encompasses several key functional elements that define its chemical behavior and biological activity. The benzoic acid core provides the fundamental aromatic backbone, while the sulfonamide linkage serves as the critical connecting group between the two aromatic ring systems. The 4-chloro-3-(trifluoromethyl)phenyl substituent represents a heavily halogenated aromatic system that significantly influences the compound's physicochemical properties.
From a topological perspective, the molecule exhibits a linear arrangement of aromatic systems connected through the sulfonamide bridge. The presence of electron-withdrawing groups, including the trifluoromethyl and chlorine substituents, substantially alters the electronic distribution within the molecule. These structural features contribute to the compound's classification as a moderately polar, lipophilic molecule with enhanced metabolic stability compared to non-fluorinated analogues.
The compound can also be classified within the broader category of nuclear receptor modulators, specifically as an inverse agonist targeting retinoic acid-related orphan receptor gamma. This functional classification is directly related to its structural features, which enable specific binding to the receptor's ligand-binding domain and subsequent modulation of transcriptional activity.
Properties
IUPAC Name |
4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO4S/c15-12-6-5-10(7-11(12)14(16,17)18)24(22,23)19-9-3-1-8(2-4-9)13(20)21/h1-7,19H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMBNMYBFYNDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408207 | |
| Record name | Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612041-77-7 | |
| Record name | 4-[[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612041-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate (Key Intermediate)
A patented method (CN110885298B) describes an optimized synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate , a precursor to the sulfonylamine moiety, involving:
- Nitration of o-chlorotrifluoromethylbenzene using an acetic anhydride/concentrated nitric acid system at 10-15 °C, which replaces the traditional nitric acid/sulfuric acid system. This method lowers reaction temperature, reduces risk, and minimizes multi-nitration impurities.
- Reduction of the nitro compound to 4-chloro-3-(trifluoromethyl)aniline using a ferric chloride/activated carbon/hydrazine hydrate system in ethanol under reflux. This environmentally friendly method avoids iron mud waste and hydrogen gas hazards typical of iron powder reductions.
- Conversion of the aniline to the isocyanate by reaction with triphosgene and a catalyst in organic solvents such as 1,2-dichloroethane, dioxane, or chloroform at -5 to 5 °C, followed by reflux and purification.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | o-chlorotrifluoromethylbenzene + acetic anhydride + 68% HNO3, 10-15 °C, 3-4 h | 4-nitro-2-trifluoromethylchlorobenzene |
| 2 | Nitro compound + FeCl3·6H2O + activated carbon + ethanol reflux + hydrazine hydrate | 4-chloro-3-(trifluoromethyl)aniline |
| 3 | Aniline + triphosgene + catalyst in organic solvent, -5 to 5 °C, reflux 3-5 h | 4-chloro-3-(trifluoromethyl)phenyl isocyanate |
This method yields the isocyanate with high purity (>99.8%) and is suitable for scale-up due to its safety and environmental advantages.
Formation of the Sulfonamide Linkage
The sulfonamide bond formation typically involves the reaction of the 4-chloro-3-(trifluoromethyl)phenylsulfonyl chloride or the corresponding isocyanate intermediate with 4-aminobenzoic acid or its derivatives.
- The sulfonyl chloride is prepared by sulfonation of the chlorotrifluoromethylbenzene derivative, followed by chlorination.
- The sulfonyl chloride reacts with the amino group of 4-aminobenzoic acid under controlled conditions (usually in the presence of a base such as triethylamine) to form the sulfonamide bond.
- Alternatively, the isocyanate intermediate can be converted to the sulfonamide by reaction with the amine under mild conditions.
Detailed Reaction Conditions and Parameters
| Parameter | Details |
|---|---|
| Nitration temperature | 10-15 °C |
| Nitration reagents ratio | o-chlorotrifluoromethane : acetic anhydride : HNO3 = 1 : 2-2.5 : 0.6-0.7 (mass ratio) |
| Reduction solvent | Ethanol |
| Reduction catalyst | FeCl3·6H2O and activated carbon |
| Hydrazine hydrate concentration | 80% |
| Isocyanate formation temperature | -5 to 5 °C (dropwise addition), reflux for 3-5 h |
| Purification | Vacuum distillation at ≤ -0.096 MPa, 95-100 °C |
Research Findings and Advantages of the Method
- The use of acetic anhydride/nitric acid system for nitration reduces the reaction temperature and risk compared to traditional mixed acid nitration, improving safety and selectivity.
- The FeCl3/hydrazine hydrate reduction system replaces iron powder, reducing hazardous waste and environmental impact.
- The triphosgene-mediated isocyanate formation is efficient and yields high purity products suitable for further coupling.
- The overall process is optimized for industrial scalability with improved safety, environmental friendliness, and product purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Nitration | o-chlorotrifluoromethylbenzene | Acetic anhydride, 68% HNO3, 10-15 °C | 4-nitro-2-trifluoromethylchlorobenzene | Low temp, safer nitration |
| 2 | Reduction | Nitro compound | FeCl3·6H2O, activated carbon, ethanol reflux, hydrazine hydrate (80%) | 4-chloro-3-(trifluoromethyl)aniline | Environmentally friendly reduction |
| 3 | Isocyanate formation | Aniline intermediate | Triphosgene, catalyst, organic solvent, -5 to 5 °C reflux | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | High purity, mild conditions |
| 4 | Sulfonamide formation | 4-chloro-3-(trifluoromethyl)phenylsulfonyl chloride + 4-aminobenzoic acid | Base (e.g., triethylamine), solvent | Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- | Final coupling step |
Chemical Reactions Analysis
Types of Reactions
Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like ferric bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiproliferative Activity :
The compound has been studied for its antiproliferative effects against melanoma cell lines, demonstrating potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit cancer cell growth effectively, making it a candidate for further drug development . -
Pharmacophore Models :
The incorporation of trifluoromethyl groups in the structure enhances the biological activity of drugs. For instance, studies have shown that compounds with such modifications exhibit increased potency in inhibiting specific enzymes and receptors, which is crucial for drug design . -
Synthesis of Pharmaceuticals :
This benzoic acid derivative serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in multiple chemical reactions that lead to the formation of biologically active molecules .
Agrochemical Applications
-
Herbicides and Pesticides :
The unique electronic properties imparted by the trifluoromethyl group allow for the development of more effective herbicides and pesticides. These compounds can enhance the efficacy and selectivity of agrochemicals, leading to better crop protection strategies . -
Research on Environmental Impact :
Studies are ongoing regarding the environmental persistence and degradation pathways of such fluorinated compounds, which is essential for assessing their safety and ecological impact .
Case Studies
Mechanism of Action
The mechanism of action of Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula: C₁₄H₁₀ClF₃NO₄S (calculated).
- Functional Groups : Sulfonamide, trifluoromethyl, chloro, and carboxylic acid.
- Bioactivity: Potential roles in anti-inflammatory, antimicrobial, or enzyme inhibition based on structural analogs .
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The biological and chemical properties of sulfonamide benzoic acids are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Trifluoromethyl (-CF₃): Enhances metabolic stability and membrane permeability compared to nitro (-NO₂) or methyl (-CH₃) groups .
- Nitro (-NO₂): Raises acidity (lower pKa), favoring ionic interactions in polar environments .
Physicochemical Properties
Trends :
- Higher molecular weight and density correlate with halogen (-Cl, -CF₃) and sulfonamide content.
- Nitro groups significantly lower pKa, increasing solubility in basic conditions .
Biological Activity
Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- (CAS Number: 690646-04-9), exhibits unique properties due to the presence of a trifluoromethyl group and a sulfonamide moiety. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 393.76 g/mol. The structure includes a benzoic acid core modified by a sulfonamide group and a trifluoromethyl-substituted phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClF3NO4S |
| Molecular Weight | 393.76 g/mol |
| CAS Number | 690646-04-9 |
| Purity | 95% |
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit antimicrobial activity. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes. Studies have shown that derivatives of benzoic acid with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess antimicrobial properties .
Anti-inflammatory Effects
In vitro studies have demonstrated that similar benzoic acid derivatives can modulate inflammatory pathways. The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a role in inflammation. This inhibition may lead to reduced production of pro-inflammatory mediators. Experimental models have shown that compounds with this structural framework can reduce inflammation markers in cytokine-stimulated cells .
Anticancer Activity
Recent investigations into the anticancer potential of trifluoromethyl-substituted benzoic acids reveal significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. For instance, one study reported that related compounds showed enhanced potency against cancer cells compared to their non-fluorinated analogs .
Case Studies
-
Study on Antimicrobial Activity :
A study conducted on a series of benzoic acid derivatives found that those with sulfonamide groups exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was included in this series and demonstrated effective inhibition at concentrations lower than 50 µg/mL. -
Anti-inflammatory Research :
In a model assessing inflammatory responses in human fibroblasts, treatment with the compound led to a significant decrease in interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent. -
Anticancer Studies :
A preclinical trial evaluated the efficacy of several benzoic acid derivatives against breast cancer cell lines (MCF-7). The compound demonstrated IC50 values significantly lower than those observed for standard chemotherapeutics, suggesting its potential as an adjunct therapy in cancer treatment.
Q & A
Q. What are the recommended synthetic routes for 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of the benzoic acid precursor with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:
- Sulfonylation : Reacting 4-aminobenzoic acid with the sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF at 0–25°C.
- Catalysts : FeCl₃ may be used to enhance electrophilic substitution in related chlorinated aromatic systems .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
- Yield Optimization : Reaction time (12–24 hours) and stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride) are critical. Monitor progress via TLC or HPLC.
Q. What analytical techniques are most effective for characterizing and quantifying this compound?
Methodological Answer:
- Structural Confirmation : Use NMR (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS (as in ) ensures minimal impurities .
- Quantification in Matrices : Square-wave voltammetry (SWV) with boron-doped diamond electrodes offers detection limits as low as 0.1 µM in aqueous solutions, validated via standard addition methods .
Q. What storage conditions are recommended to maintain the compound’s stability for long-term research use?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid moisture-induced sulfonamide bond cleavage.
- Solubility Considerations : Prepare stock solutions in DMSO (dry, <0.1% H₂O) for biological assays, with aliquots stored at –80°C to minimize freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Purity Verification : Use LC-MS to rule out impurities (e.g., unreacted sulfonyl chloride) that may skew activity .
- Meta-Analysis : Compare IC₅₀ values under identical pH and temperature conditions, and validate via orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked assays).
Q. What computational or experimental approaches elucidate the electronic effects of the trifluoromethyl and chloro substituents?
Methodological Answer:
- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites. The electron-withdrawing trifluoromethyl group increases sulfonamide acidity, enhancing hydrogen-bonding potential.
- Spectroscopic Studies : UV-Vis spectroscopy tracks absorbance shifts in varying solvents (e.g., acetonitrile vs. water), correlating with solvatochromic effects .
- X-ray Crystallography : Resolve crystal structures to identify intermolecular interactions (e.g., π-stacking or halogen bonding) influenced by substituents.
Q. How can metabolic pathways and degradation products of this compound be identified in biological systems?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the benzene ring) and Phase II conjugates (glucuronides) are common.
- Stable Isotope Tracing : Use ¹³C-labeled benzoic acid precursors to track incorporation into downstream metabolites .
- Degradation Studies : Expose the compound to simulated gastric fluid (pH 2) or oxidative conditions (H₂O₂/Fe²⁺) to identify labile bonds (e.g., sulfonamide cleavage).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
